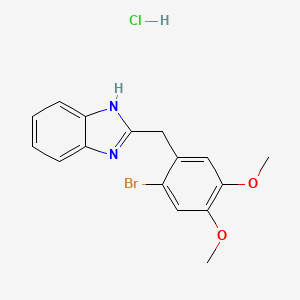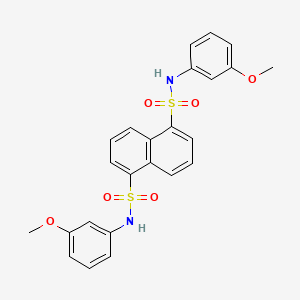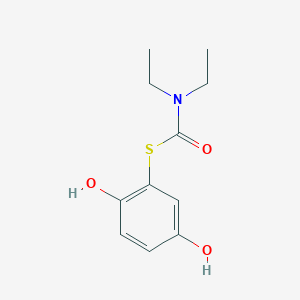![molecular formula C15H17N3O2S B5179577 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as PES, is a chemical compound that has been widely used in scientific research. This compound is a hydrazide derivative that has been synthesized for its potential pharmacological properties.
Applications De Recherche Scientifique
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it has been suggested that 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may activate certain signaling pathways that are involved in cellular stress responses and protection against oxidative damage.
Biochemical and Physiological Effects
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been found to increase the levels of glutathione, a major antioxidant molecule in cells. In addition, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been shown to modulate the levels of various cytokines and chemokines, indicating its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various experimental conditions. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been shown to have low toxicity in animal models. However, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. First, more studies are needed to fully understand the mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide and its potential therapeutic applications. Second, the development of more efficient synthesis methods for 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may facilitate its use in various experimental settings. Third, the development of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, more studies are needed to assess the safety and efficacy of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide in human clinical trials.
Conclusion
In conclusion, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments, but also has some limitations. Future research on 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide can be synthesized by reacting 4-ethylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, followed by recrystallization to obtain pure 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. This synthesis method has been optimized for high yields and purity of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide.
Propriétés
IUPAC Name |
4-ethyl-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-13-4-6-15(7-5-13)21(19,20)18-17-12(2)14-8-10-16-11-9-14/h4-11,18H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZTAIXJPAULP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)

![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)

